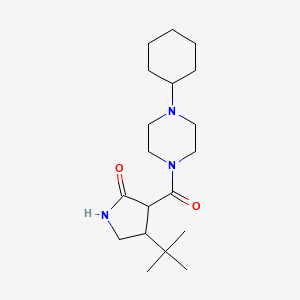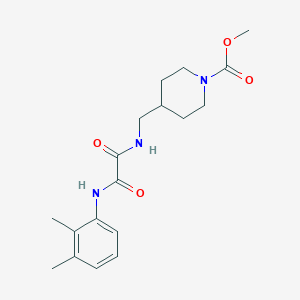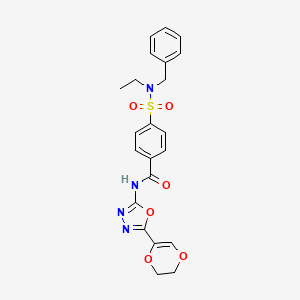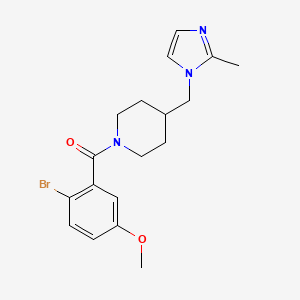![molecular formula C16H15ClN4O3S B2983976 2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1286720-73-7](/img/structure/B2983976.png)
2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures are often found in the field of medicinal chemistry. They can have various biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, protonated 3,4-ethylene dioxythiophene moieties can be used as an end group to make organic conductors .Molecular Structure Analysis
The molecular structure of such compounds is often complex with multiple rings and functional groups. The structure often includes a benzopyran framework with one or more rings fused on to the phenyl substituted benzopyran .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. Some compounds might show good electrical conductivity when doped with protonic acid .Scientific Research Applications
Antiproliferative Activity Research into the synthesis and antiproliferative activity of related pyrido[2,3-b][1,4]diazepin compounds has shown potential in vitro efficacy against human cancer cell lines. For example, certain compounds within this chemical class have demonstrated cytotoxic activity against seven different human cancer cell lines, indicating potential for future cancer therapy research (Liszkiewicz, 2002).
Chemical Synthesis and Reactivity Efforts to synthesize novel derivatives of pyrido[2,3-b][1,4]diazepin have been detailed, showcasing methods to produce various bis-functionalized 1,4-diazepines. These synthesis routes open the door to a library of new compounds for further pharmacological and biological evaluation, suggesting wide applicability in medicinal chemistry and drug design (El Bouakher et al., 2013).
Heterocyclic Chemistry and Synthon Development The utility of 1-aryl-5-methoxypyrrolones as synthons for developing fused heterocycles has been explored. This research contributes to the broader understanding of heterocyclic chemistry and offers insights into the construction of complex molecular architectures relevant to pharmaceutical development (El-Nabi, 2002).
HIV-1 Reverse Transcriptase Inhibition Studies have identified compounds within the pyrido[2,3-b][1,4]diazepin class as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating significant in vitro inhibitory concentration values. This highlights the compound's potential as a lead structure for developing new antiretroviral therapies (Hargrave et al., 1991).
Mechanism of Action
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9-3-4-10(5-11(9)17)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGBGRAXHLPQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)








![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)